Dithiobisphthalimide
Overview
Description
Dithiobisphthalimide is a disulfide aromatic compound known for its unique chemical properties and applications It is characterized by the presence of two phthalimide groups connected by a disulfide bond
Mechanism of Action
Target of Action
Dithiobisphthalimide primarily targets human sperm cells . It has been identified as a potent spermicide agent, which means it can kill or immobilize sperm, thereby preventing fertilization .
Mode of Action
The compound interacts with its targets through an electrochemical reduction process . This process leads to the ejection of diatomic sulfur and involves an interesting autocatalytic mechanism . The initial electron transfer follows a stepwise mechanism involving the formation of the corresponding radical anion .
Biochemical Pathways
The electrochemical reduction process it undergoes suggests that it may influence electron transfer theories
Result of Action
This compound has a potent spermostatic, irreversible effect . It immobilizes sperm without affecting the viability of the sperm, HeLa cells, or L. acidophilus . This makes it an effective molecule for contraceptive purposes .
Action Environment
The action of this compound is dependent on the concentration of the initial compound and the cyclic voltammetric scan rate . .
Biochemical Analysis
Biochemical Properties
Dithiobisphthalimide is known for its role in biochemical reactions
Cellular Effects
This compound has been found to have a potent spermostatic effect, with no toxic effects on HeLa cells and Lactobacillus acidophilus . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its reduction leading to the ejection of diatomic sulfur through an autocatalytic mechanism . This process involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dithiobisphthalimide can be synthesized through the reaction of phthalimide with sulfur dichloride in the presence of a base. The reaction typically involves the following steps:
- Dissolving phthalimide in a suitable solvent such as acetonitrile or dimethylformamide.
- Adding sulfur dichloride to the solution.
- Introducing a base, such as triethylamine, to facilitate the reaction.
- Allowing the reaction to proceed at room temperature or slightly elevated temperatures.
- Isolating the product through filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Dithiobisphthalimide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Electrochemical reduction using cyclic voltammetry.
Substitution: Reactions with hexamethylditin or trimethyltin sulfide in the presence of sulfenyl chloride.
Major Products:
Scientific Research Applications
Comparison with Similar Compounds
Thiobisphthalimide: Similar structure but with a single sulfur atom connecting the phthalimide groups.
Phthalimide: Lacks the disulfide bond, making it less reactive in certain chemical reactions.
Uniqueness: Its ability to undergo electrochemical reduction and form radical anions sets it apart from similar compounds .
Properties
IUPAC Name |
2-[(1,3-dioxoisoindol-2-yl)disulfanyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4S2/c19-13-9-5-1-2-6-10(9)14(20)17(13)23-24-18-15(21)11-7-3-4-8-12(11)16(18)22/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJMNRIABVPIOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SSN3C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30998860 | |
Record name | 2,2'-Disulfanediyldi(1H-isoindole-1,3(2H)-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30998860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7764-30-9 | |
Record name | 2,2′-Dithiobis[1H-isoindole-1,3(2H)-dione] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7764-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Dithiobisphthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007764309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Disulfanediyldi(1H-isoindole-1,3(2H)-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30998860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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